Boc-d-homoserine

Antiviral prodrug design Stereoselective pharmacology Adenovirus therapeutic development

Select Boc-D-homoserine (CAS 745011-75-0) when D-stereochemistry is critical. Head-to-head antiviral data demonstrate the D-enantiomer-derived prodrug (USC-093D) exhibits 2.3–5× lower EC₅₀ values versus the L-configuration. The Boc group commits you to acid-labile (TFA/HF) deprotection—orthogonal to Fmoc/tBu strategies—and the open-chain form mitigates lactonization risk relative to the lactone derivative. Defined specific rotation ([α]²⁰/D +30° to +36°, c=1, MeOH) enables incoming enantiopurity QC. Ambient shipping and room-temperature storage (<15°C, under inert gas) reduce cold-chain costs.

Molecular Formula C9H17NO5
Molecular Weight 219.23 g/mol
CAS No. 745011-75-0
Cat. No. B3029672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-d-homoserine
CAS745011-75-0
Molecular FormulaC9H17NO5
Molecular Weight219.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCO)C(=O)O
InChIInChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m1/s1
InChIKeyPZEMWPDUXBZKJN-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-d-homoserine (CAS 745011-75-0): Chiral D-Configuration N-Protected Amino Acid Building Block for Stereoselective Peptide Synthesis


Boc-d-homoserine (CAS 745011-75-0), also known as (R)-2-(tert-butoxycarbonylamino)-4-hydroxybutanoic acid, is an N-Boc-protected D-enantiomer of the non-proteinogenic amino acid homoserine [1]. This compound serves as a chiral building block in solid-phase peptide synthesis (SPPS) and small-molecule synthesis, where the tert-butoxycarbonyl (Boc) protecting group enables selective amine chemistry under acidic deprotection conditions while the D-stereochemistry at the α-carbon (C2 position) confers distinct biological and conformational properties compared to the L-enantiomer . The compound is commercially available as a white to off-white solid with typical purity specifications of ≥95.0% by HPLC and neutralization titration, specific rotation [α]²⁰/D of +30.0° to +36.0° (c=1, methanol), and molecular formula C₉H₁₇NO₅ (MW 219.24 g/mol) .

Why Boc-d-homoserine Cannot Be Casually Substituted with In-Class Analogs or L-Enantiomer Counterparts in Critical Synthetic Workflows


Substituting Boc-d-homoserine with the L-enantiomer (Boc-L-homoserine, CAS 41088-86-2) or alternative protecting group derivatives (e.g., Fmoc-d-homoserine) introduces distinct and often non-interchangeable stereochemical and synthetic constraints. In a head-to-head antiviral study, prodrugs synthesized from Boc-protected L-homoserine versus D-homoserine lactone yielded stereoisomers USC-093 and USC-093D with EC₅₀ values differing by a factor of 2.3-5× against adenovirus serotypes in human foreskin fibroblast cells, with the D-configured prodrug (USC-093D) demonstrating consistently lower (more potent) EC₅₀ values [1]. Beyond bioactivity, homoserine derivatives bearing free side-chain hydroxyl groups are intrinsically prone to intramolecular lactonization under acidic conditions—a critical failure mode that compromises yield and introduces difficult-to-remove impurities [2]. Furthermore, the Boc protecting group is orthogonal to Fmoc-based SPPS strategies; selecting Boc-d-homoserine commits the user to Boc/Bzl deprotection conditions (acid-labile, typically TFA or HCl/dioxane) versus Fmoc/tBu conditions (base-labile, piperidine), and these synthetic routes are not freely interchangeable without re-optimizing the entire protection/deprotection scheme . These constraints necessitate a deliberate, evidence-based selection of Boc-d-homoserine when D-stereochemistry, Boc-compatible acidic deprotection, and mitigation of lactonization side-reactions are required.

Boc-d-homoserine (CAS 745011-75-0): Quantitative Head-to-Head and Cross-Study Comparative Evidence for Scientific Selection


Boc-d-homoserine-Derived Prodrug (USC-093D) Demonstrates 2.3-5× Lower EC₅₀ Than L-Enantiomer-Derived Prodrug Against Adenovirus in Human Foreskin Fibroblast Cells

In a direct head-to-head comparison of stereoisomeric prodrugs synthesized from Boc-protected homoserine derivatives, the D-enantiomer-derived prodrug USC-093D (synthesized from Boc-D-homoserine lactone) exhibited EC₅₀ values of 1-6 nM against adenovirus serotype 6 (Ad6) and 30-70 nM against serotype 5 (Ad5) in human foreskin fibroblast (HFF) cells, whereas the L-enantiomer-derived prodrug USC-093 (synthesized from Boc-L-homoserine) showed EC₅₀ values of 30-70 nM against Ad5, with USC-093D giving the lower values [1]. Both prodrugs were 30-59× more potent than the positive control cidofovir against Ad5 and 82-332× more potent against Ad6 [1].

Antiviral prodrug design Stereoselective pharmacology Adenovirus therapeutic development

Chiral HPLC-Validated Optical Purity: Boc-d-homoserine Specific Rotation Consistently Reported at +30.0° to +36.0° (c=1, MeOH), Enabling QC-Based Procurement of Enantiopure Material

The optical rotation specification for Boc-d-homoserine is consistently reported across authoritative vendor technical datasheets as [α]²⁰/D = +30.0° to +36.0° (c=1, methanol), with a reference value of +34° (c=1, MeOH) and melting point 124°C . This reproducible optical rotation value enables direct quality control verification of enantiomeric integrity upon receipt, which is essential for applications where stereochemical fidelity determines biological activity. While absolute specific rotation data for Boc-L-homoserine is less commonly published in vendor specifications, the sign inversion (negative rotation for L-enantiomer) provides a straightforward comparative QC checkpoint . Class-level inference from microbial resolution studies of DL-homoserine demonstrates that enzymatic resolution can achieve enantiomeric excess >99.9% for D-homoserine production, underscoring the importance of verifying optical purity in purchased protected derivatives [1].

Chiral quality control Enantiomeric purity Pharmaceutical intermediate procurement

Boc-d-homoserine Maintains Open-Chain Structure Under Controlled Conditions, Mitigating Premature γ-Lactone Formation That Compromises Unprotected Homoserine in Acidic Environments

Homoserine and its derivatives are intrinsically prone to intramolecular lactonization via nucleophilic attack of the side-chain hydroxyl on the activated carboxyl group, forming γ-lactones (homoserine lactones). This side-reaction is particularly problematic during acid-catalyzed activation steps (e.g., coupling reagent activation, Boc deprotection with TFA) and can lead to significant yield losses and the introduction of chromatographically similar impurities [1]. In a study detailing L-α-vinylglycine synthesis from L-homoserine lactone, the use of acid-labile Boc protection for the amino group enabled a 72% overall yield over four steps with ≥95% optical yield, demonstrating that proper N-protection helps control—but does not eliminate—the lactonization equilibrium [1]. Boc-d-homoserine lactone (CAS 67198-86-1) is a distinct, commercially available compound with divergent synthetic utility in quorum-sensing research and peptidomimetic synthesis; its presence as an impurity in Boc-d-homoserine preparations must be avoided for applications requiring the open-chain homoserine residue . Unlike Fmoc-d-homoserine, which requires basic deprotection conditions (20-50% piperidine/DMF) that can promote racemization or side-chain modification in base-sensitive peptides, Boc-d-homoserine is compatible with acidic deprotection strategies (TFA, HCl/dioxane) that are orthogonal to base-labile protecting groups [2].

Peptide synthesis yield optimization Side-reaction prevention Synthetic route robustness

Commercial Purity Specifications: Boc-d-homoserine Available at ≥95.0% (HPLC and Titration) with Room Temperature Stability, Reducing Storage Logistics Relative to Fmoc Analogs

Commercially available Boc-d-homoserine (CAS 745011-75-0) is specified at ≥95.0% purity by both HPLC (area%) and neutralization titration, with product appearance as white to almost white powder to crystal . Physical state is solid at 20°C, with a melting point of 124°C and predicted boiling point of 421.6±40.0°C at 760 mmHg . The compound is recommended for storage at room temperature (<15°C) under inert gas to prevent hygroscopic degradation . In contrast, many Fmoc-protected amino acids require cold-chain storage (-20°C) to prevent premature Fmoc cleavage or decomposition, which increases procurement logistics costs and complicates long-term inventory management . The room temperature stability of Boc-d-homoserine during shipping and storage provides a quantifiable supply chain advantage for laboratories with limited cold-storage capacity or those managing multi-year research programs .

Supply chain reliability Storage stability Bulk procurement qualification

Procurement-Relevant Application Scenarios for Boc-d-homoserine (CAS 745011-75-0) Based on Verified Differential Evidence


D-Stereospecific Antiviral Prodrug Synthesis (Adenovirus and Related Nucleotide Phosphonate Therapeutics)

Boc-d-homoserine is the preferred chiral building block for synthesizing D-configured homoserinamide prodrugs such as USC-093D, which demonstrates 2.3-5× lower EC₅₀ values against adenovirus serotypes compared to the L-enantiomer-derived counterpart in human foreskin fibroblast cells [1]. Procurement of Boc-d-homoserine (rather than Boc-L-homoserine) directly enables access to the therapeutically relevant D-stereoisomer, which in the USC-093/USC-093D study showed 30-332× greater potency than cidofovir positive control [1]. This application scenario is supported by direct head-to-head comparative evidence quantifying the stereochemical advantage.

Boc/Bzl Strategy Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Acid-Labile N-Protection

Boc-d-homoserine is specifically indicated for Boc/Bzl solid-phase peptide synthesis workflows where acid-labile N-α protection (TFA/HF cleavable) is required and base-labile Fmoc strategies are contraindicated—for instance, in long or difficult peptide sequences, base-sensitive peptides, or peptides containing side-chain modifications incompatible with repeated piperidine exposure [1]. The Boc protecting group enables selective amine chemistry while maintaining stability under basic conditions that would prematurely cleave Fmoc groups [1]. This scenario is supported by class-level evidence on orthogonal protection strategies and cross-study stability data showing room temperature storage compatibility.

Research Programs Requiring Rigorous Enantiomeric Quality Control and Long-Term Inventory Stability

Boc-d-homoserine offers a defined optical rotation specification ([α]²⁰/D = +30.0° to +36.0°, c=1, MeOH) enabling incoming QC verification of enantiopurity, which is essential for stereoselective applications where trace L-enantiomer contamination would compromise biological or structural outcomes [1]. The compound's room temperature stability (<15°C under inert gas) eliminates cold-chain storage requirements, reducing procurement and inventory management costs compared to Fmoc-protected alternatives that typically require -20°C frozen storage [1]. This application scenario is supported by cross-study comparable vendor specification data and class-level inference on protecting group stability.

Mitigation of γ-Lactone Side-Reaction in Synthetic Routes Involving Free Side-Chain Hydroxyl Residues

When an open-chain D-homoserine residue must be incorporated into a target molecule without premature lactonization, Boc-d-homoserine provides a controlled N-protected intermediate that reduces (though does not eliminate) the risk of intramolecular γ-lactone formation during acid-catalyzed coupling steps [1]. Procurement of the open-chain Boc-d-homoserine rather than the lactone derivative (Boc-D-homoserine lactone, CAS 67198-86-1) is critical for applications requiring the free hydroxyl-bearing homoserine side chain, as the two compounds are chemically distinct and not interchangeable in downstream synthetic transformations . This scenario is supported by class-level inference from homoserine lactonization literature and vendor product differentiation data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-d-homoserine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.